molecular formula C14H18BrNO2 B14033712 Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate

Cat. No.: B14033712
M. Wt: 312.20 g/mol
InChI Key: ZNDNUFJFHXQWSR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate is a chemical compound with the molecular formula C14H18BrNO2 and a molecular weight of 312.2 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopropyl ring and a bromophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-bromophenyl)cyclopropylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products. Reagents such as hydrogen peroxide or potassium permanganate are often used for these reactions.

    Reduction Reactions: The carbamate group can be reduced to form amines or alcohols. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced carbamate derivatives.

Scientific Research Applications

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate for treating various diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and processes, depending on the specific target and context.

Comparison with Similar Compounds

Tert-butyl 2-(3-bromophenyl)cyclopropylcarbamate can be compared with other similar compounds, such as:

    Tert-butyl 2-(4-bromophenyl)cyclopropylcarbamate: This compound has a similar structure but with the bromine atom in the para position instead of the meta position. The different positioning of the bromine atom can affect the compound’s reactivity and interactions.

    Tert-butyl 2-(3-chlorophenyl)cyclopropylcarbamate: This compound has a chlorine atom instead of a bromine atom. The difference in halogen atoms can influence the compound’s chemical properties and reactivity.

    This compound: This compound has a similar structure but with a different substituent on the phenyl ring. The nature of the substituent can impact the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-(3-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNUFJFHXQWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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